Lactodifucotetraose

Platelet Biology Inflammation HMO Pharmacology

Lactodifucotetraose (LDFT) is the only human milk oligosaccharide that significantly inhibits thrombin-induced RANTES and sCD40L release from platelets—2'-FL, 3-FL, LNFP I, and LNT show no activity. It also demonstrates strain-specific Bifidobacterium fermentation not predictable from mono-fucosylated HMOs. For accurate LC-MS quantification, LDFT-specific standards are required due to co-elution with isomers. Procure high-purity LDFT to ensure valid results in platelet inflammation, gut microbiota, and metabolic engineering research.

Molecular Formula C24H42O19
Molecular Weight 634.6 g/mol
CAS No. 20768-11-0
Cat. No. B164709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactodifucotetraose
CAS20768-11-0
SynonymsFucα1-2Galβ1-4(Fucα1-3)Glc
Molecular FormulaC24H42O19
Molecular Weight634.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(C=O)O)OC3C(C(C(C(O3)C)O)O)O)CO)O)O)O)O)O
InChIInChI=1S/C24H42O19/c1-6-11(30)14(33)17(36)22(38-6)41-19(8(28)3-25)20(9(29)4-26)42-24-21(16(35)13(32)10(5-27)40-24)43-23-18(37)15(34)12(31)7(2)39-23/h3,6-24,26-37H,4-5H2,1-2H3/t6-,7-,8-,9+,10+,11+,12+,13-,14+,15+,16-,17-,18-,19+,20+,21+,22-,23-,24-/m0/s1
InChIKeyPHTLVJCCHOJNKP-QBWXSXSCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lactodifucotetraose (CAS 20768-11-0): Procurement-Grade Tetrasaccharide Human Milk Oligosaccharide for Specialized Research Applications


Lactodifucotetraose (LDFT, CAS 20768-11-0), also known as difucosyllactose, is a neutral fucosylated tetrasaccharide belonging to the human milk oligosaccharide (HMO) family [1]. Its core structure consists of one D-glucose, one D-galactose, and two L-fucose residues linked via α1,2 and α1,3 glycosidic bonds . Unlike simpler HMOs, LDFT is a minor component in human milk with distinct biological activities that differentiate it from more abundant fucosylated HMOs, necessitating careful source selection for research applications requiring this specific structure [2].

Why Lactodifucotetraose (LDFT) Cannot Be Replaced by 2'-FL, 3-FL, or Other Fucosylated HMOs in Quantitative Assays


Substituting lactodifucotetraose (LDFT) with more common fucosylated HMOs like 2'-fucosyllactose (2'-FL) or 3-fucosyllactose (3-FL) is scientifically invalid due to its unique dual α1,2- and α1,3-fucosylation on a lactose core [1]. This specific structure confers distinct biological recognition properties, as demonstrated by its exclusive activity in inhibiting platelet-derived inflammatory mediators, a function not shared by 2'-FL, 3-FL, LNFP I, or LNT [2]. Furthermore, LDFT exhibits differential prebiotic fermentation patterns compared to other HMOs, with strain-specific utilization by Bifidobacterium species that cannot be extrapolated from monosaccharide or single-fucose HMO data [3]. Analytical methods also require LDFT-specific standards due to co-elution phenomena with isomeric HMOs in LC-MS, necessitating authentic LDFT for accurate quantification [4].

Lactodifucotetraose (LDFT) Quantitative Differentiation: Evidence-Based Comparator Analysis for Procurement Decisions


LDFT Demonstrates Exclusive Anti-Platelet and Anti-Inflammatory Activity Not Observed with 2'-FL, 3-FL, LNFP I, or LNT

In a comparative in vitro study using human platelets, LDFT was the only HMO among five tested (2'-FL, 3-FL, LNFP I, LNT, LDFT) to significantly inhibit thrombin-induced release of pro-inflammatory chemokines RANTES (CCL5) and sCD40L [1]. This exclusive activity highlights a structure-specific effect that cannot be achieved by substituting with other fucosylated or non-fucosylated HMOs. The study also demonstrated LDFT's inhibition of platelet adhesion and aggregation, effects not reported for the comparators under the same conditions.

Platelet Biology Inflammation HMO Pharmacology Thrombosis

LDFT Production Efficiency: 2'-FL Pathway is 2.6-Fold More Productive than 3-FL Pathway in E. coli Fermentation

A 2025 study on fermentative LDFT production in engineered E. coli directly compared two biosynthetic pathways: one via 2'-fucosyllactose (2'-FL) and one via 3-fucosyllactose (3-FL) [1]. The 3-FL pathway was inefficient, leading to low LDFT yields and impaired cell growth due to 3-FL accumulation [1]. In contrast, optimizing the 2'-FL pathway yielded 17.5 g/L LDFT with 6.8 g/L residual 2'-FL and no detectable 3-FL or lactose after 77 hours in a fed-batch process [1]. This quantifies the superior efficiency of the 2'-FL route for LDFT production.

Biomanufacturing Metabolic Engineering HMO Production Fermentation

LDFT Exhibits Differential Prebiotic Fermentation and pH Reduction Compared to 2'-FL and 3-FL

In vitro fermentation studies with infant fecal microbiota and pure bacterial strains revealed that LDFT, 2'-FL, and 3-FL are all consumed by specific Bifidobacterium species, but the efficiency and resulting metabolic products vary by oligosaccharide structure [1]. For B. longum JCM7007 and ATCC15697, LDFT supported robust growth and lactate production, leading to significant pH reduction [1]. However, the study emphasizes that 'specificity of fermentation differed by microbe species and strain and by oligosaccharide structure,' indicating that LDFT's prebiotic effect is not interchangeable with 2'-FL or 3-FL for certain bifidobacterial strains [1].

Prebiotics Gut Microbiota Bifidobacteria HMO Metabolism

LDFT Colostrum Concentration Shows Unique Temporal Decline Pattern Different from LNT

A quantitative study of Japanese colostrum (n=12 donors) measured LDFT concentrations over the first three days of lactation using HPLC [1]. LDFT and 2'-FL showed significantly higher concentrations on day 1 compared to days 2 and 3 (P<0.05), while lacto-N-tetraose (LNT) exhibited the opposite trend, increasing on day 3 compared to day 1 (P<0.05) [1]. This differential temporal regulation underscores that LDFT abundance is independently controlled and not merely a function of total HMO content.

Lactation Biology HMO Quantification Infant Nutrition Colostrum Composition

Lactodifucotetraose (LDFT) Application Scenarios: Targeted Uses Based on Verified Quantitative Evidence


Platelet Function and Inflammation Research

LDFT is the required compound for investigating the structure-specific modulation of platelet-derived inflammation. Given that it is the only HMO among five tested (2'-FL, 3-FL, LNFP I, LNT) to significantly inhibit thrombin-induced RANTES and sCD40L release from human platelets [1], any study exploring this unique anti-platelet mechanism must use authentic LDFT. Substitution with other HMOs would yield null results and fail to address the research question. This scenario includes preclinical research on infant hemostasis, inflammatory bowel disease, or thrombosis.

HMO Biomanufacturing Process Development

For metabolic engineering efforts aimed at producing LDFT at industrial scale, procurement of high-purity LDFT is essential as an analytical standard to quantify product titers and purity. The established high-yield fermentation process (17.5 g/L via the 2'-FL pathway in E. coli) [2] provides a benchmark for process optimization. LDFT is required to calibrate HPLC, LC-MS, or HPAEC-PAD systems for accurate quantification of fermentation outputs and to distinguish LDFT from co-eluting HMO isomers [3].

Prebiotic and Gut Microbiome Studies Requiring Structure-Specificity

Research examining the structure-function relationship of HMOs on infant gut microbiota composition requires LDFT as a defined substrate. The finding that LDFT fermentation by Bifidobacterium longum strains is structure-dependent [4] means that using 2'-FL or 3-FL as a proxy for 'fucosylated HMO' effects will not accurately reflect LDFT's specific prebiotic activity. This scenario includes in vitro batch culture experiments, continuous fermentation models, and studies isolating specific bacterial strains for HMO utilization profiling.

Longitudinal Lactation and Infant Nutrition Studies

Studies quantifying HMO concentrations in human milk over the course of lactation require LDFT analytical standards for accurate quantification. The distinct temporal decline of LDFT in colostrum, which differs from the increase observed for LNT [5], highlights the need for LDFT-specific detection methods. Procuring a certified reference material ensures that LDFT is correctly identified and quantified, preventing misassignment with other HMO isomers that may co-elute during chromatographic analysis [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lactodifucotetraose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.